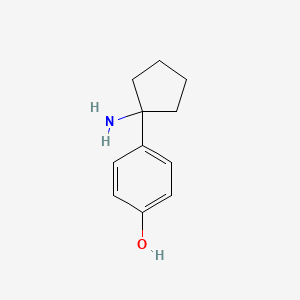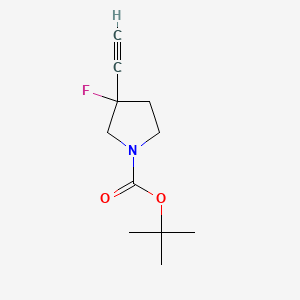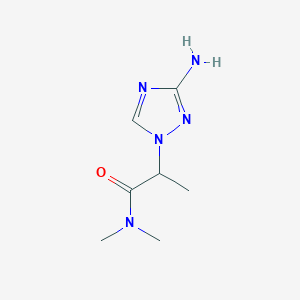![molecular formula C23H31N5O3S B13059706 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide](/img/structure/B13059706.png)
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N'-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bicyclo[221]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-yl derivative, followed by the introduction of the hydrazinecarbonothioyl group. The final step involves the condensation with 2-hydroxy-3-methoxybenzaldehyde to form the azepane-4-carbohydrazide structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures would be employed to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the bicyclic structure and may have similar chemical properties.
Hydrazinecarbonothioyl derivatives: Compounds with the hydrazinecarbonothioyl group may exhibit similar reactivity and applications.
Azepane-4-carbohydrazide derivatives: These compounds share the azepane-4-carbohydrazide structure and may have comparable biological activities.
Uniqueness
1-(2-(Bicyclo[2.2.1]hept-5-en-2-yl)hydrazinecarbonothioyl)-N’-(2-hydroxy-3-methoxybenzylidene)azepane-4-carbohydrazide is unique due to its combination of bicyclic, hydrazinecarbonothioyl, and azepane-4-carbohydrazide structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H31N5O3S |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
1-[(2-bicyclo[2.2.1]hept-5-enylamino)carbamothioyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]azepane-4-carboxamide |
InChI |
InChI=1S/C23H31N5O3S/c1-31-20-6-2-4-18(21(20)29)14-24-26-22(30)16-5-3-10-28(11-9-16)23(32)27-25-19-13-15-7-8-17(19)12-15/h2,4,6-8,14-17,19,25,29H,3,5,9-13H2,1H3,(H,26,30)(H,27,32)/b24-14+ |
InChI-Schlüssel |
KMHGIAGHSMGURL-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2CCCN(CC2)C(=S)NNC3CC4CC3C=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2CCCN(CC2)C(=S)NNC3CC4CC3C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)



![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diylbis(4-methylbenzenesulfonate)](/img/structure/B13059692.png)

![1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane](/img/structure/B13059705.png)

![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.5.1.0,1]tetradeca-2,4(14),5,7-tetraene](/img/structure/B13059720.png)



